molecular formula C13H25NO3 B8585547 tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate

tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate

Cat. No.: B8585547
M. Wt: 243.34 g/mol
InChI Key: INYOTUHZBMLCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate is an organic compound with a complex structure that includes a tert-butyl group, a cyclopentyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(1-hydroxy-1-methyl-ethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [1-(1-hydroxy-1-methyl-ethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl ring and tert-butyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(15)14-13(12(4,5)16)8-6-7-9-13/h16H,6-9H2,1-5H3,(H,14,15)

InChI Key

INYOTUHZBMLCHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(C)(C)O

Origin of Product

United States

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